molecular formula C15H16N4O B7478418 3-methyl-N-[2-(3-methylphenyl)ethyl]isoxazolo[5,4-d]pyrimidin-4-amine

3-methyl-N-[2-(3-methylphenyl)ethyl]isoxazolo[5,4-d]pyrimidin-4-amine

Cat. No. B7478418
M. Wt: 268.31 g/mol
InChI Key: LSSCVDGQPCPXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[2-(3-methylphenyl)ethyl]isoxazolo[5,4-d]pyrimidin-4-amine is a chemical compound with potential applications in scientific research. It is a member of the pyrimidine family of compounds, which are widely used in pharmaceuticals, agrochemicals, and other industries.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(3-methylphenyl)ethyl]isoxazolo[5,4-d]pyrimidin-4-amine is not fully understood. However, it is believed to work by inhibiting certain enzymes involved in cell growth and proliferation. It has also been shown to activate certain signaling pathways that are involved in cell death, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
3-methyl-N-[2-(3-methylphenyl)ethyl]isoxazolo[5,4-d]pyrimidin-4-amine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell death, and reduce inflammation. It has also been shown to have analgesic effects, reducing pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-[2-(3-methylphenyl)ethyl]isoxazolo[5,4-d]pyrimidin-4-amine in lab experiments is its potential as a treatment for cancer and neurodegenerative diseases. It also has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 3-methyl-N-[2-(3-methylphenyl)ethyl]isoxazolo[5,4-d]pyrimidin-4-amine. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways involved. This could lead to the development of more targeted and effective treatments for cancer and neurodegenerative diseases. Another direction is to explore its potential as a treatment for chronic pain, as well as other inflammatory conditions. Finally, future research could focus on optimizing the synthesis method to improve yields and reduce costs.

Synthesis Methods

The synthesis method for 3-methyl-N-[2-(3-methylphenyl)ethyl]isoxazolo[5,4-d]pyrimidin-4-amine involves several steps. The starting materials are 3-methylphenylacetic acid, 2-amino-4-methylpyrimidine, and ethyl chloroformate. The first step is the reaction of 3-methylphenylacetic acid with thionyl chloride to form 2-chloro-3-methylphenylacetic acid. This is then reacted with 2-amino-4-methylpyrimidine to form the intermediate product 3-methyl-N-[2-(3-methylphenyl)ethyl]pyrimidin-4-amine. Finally, this intermediate is reacted with ethyl chloroformate to form the desired product, 3-methyl-N-[2-(3-methylphenyl)ethyl]isoxazolo[5,4-d]pyrimidin-4-amine.

Scientific Research Applications

3-methyl-N-[2-(3-methylphenyl)ethyl]isoxazolo[5,4-d]pyrimidin-4-amine has potential applications in scientific research, especially in the field of drug discovery. It has been reported to have activity against certain types of cancer cells, including breast cancer, prostate cancer, and leukemia. It also has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain.

properties

IUPAC Name

3-methyl-N-[2-(3-methylphenyl)ethyl]-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-10-4-3-5-12(8-10)6-7-16-14-13-11(2)19-20-15(13)18-9-17-14/h3-5,8-9H,6-7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSCVDGQPCPXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCNC2=C3C(=NOC3=NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[2-(3-methylphenyl)ethyl]-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.